molecular formula C15H11BrN2O B2875996 3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one CAS No. 66752-03-2

3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one

Cat. No.: B2875996
CAS No.: 66752-03-2
M. Wt: 315.17
InChI Key: GYTOODLZJOYSOY-UHFFFAOYSA-N
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Description

“3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one” is a compound that belongs to the benzodiazepine drug class . It is similar in structure to other benzodiazepines like alprazolam and lorazepam . It is a chiral drug with excellent clinical efficacy, strong safety, and minimal side effects .


Synthesis Analysis

The synthesis of this compound involves bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with bromine under various conditions . Another method involves the use of heated melted polyphosphoric acid, followed by a series of reactions including insulation, hydrolysis, decolorization, and drying .


Molecular Structure Analysis

The molecular structure of this compound is similar to other benzodiazepines . It has a benzodiazepine ring with a bromo group at the 3rd position and a phenyl group at the 4th position .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H11BrN2O and a molecular weight of 315.16 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Chemical Synthesis and Modifications

3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one serves as a key intermediate in the synthesis of various benzodiazepine derivatives. The nucleophilic substitution reactions involving this compound with cyclic amines result in the formation of 3-aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-ones. These reactions are significant for modifying the benzodiazepine core, enabling the creation of new compounds with potentially varied biological activities. Thiazolo[4,5-b][1,5]benzodiazepine is another notable derivative obtained through reactions with thiourea, highlighting the versatility of this compound in synthetic organic chemistry (Bozhanov & Ivonin, 2000).

Crystal Structure Analysis

The crystal structure of benzodiazepine derivatives synthesized from this compound has been extensively studied. These analyses are crucial for understanding the molecular conformations and interactions that may influence the pharmacological properties of these compounds. For example, the study of 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione revealed its unique crystalline structure, which was significantly influenced by proton migration and resulted in different molecular forms. Such insights are valuable for drug design, as they help in predicting the behavior of these compounds in biological systems (Kravtsov et al., 2012).

Pharmacological Properties

This compound derivatives have been studied for their potential pharmacological effects, particularly their affinity towards central nervous system (CNS) benzodiazepine receptors. The synthesis and structural analysis of these derivatives are crucial in understanding their interaction with CNS receptors, which could lead to the development of new therapeutic agents with anxiolytic, anticonvulsant, or sedative properties. This research area is promising for expanding the current arsenal of benzodiazepine-based medications and exploring new therapeutic avenues (Pavlovsky et al., 2007).

Properties

IUPAC Name

3-bromo-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-14(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-15(13)19/h1-9,13H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTOODLZJOYSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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